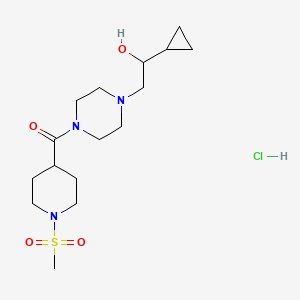

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone hydrochloride

Description

This compound features a piperazine core substituted with a cyclopropyl-hydroxyethyl group and a methanone-linked 1-(methylsulfonyl)piperidin-4-yl moiety. Key structural elements include:

Properties

IUPAC Name |

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O4S.ClH/c1-24(22,23)19-6-4-14(5-7-19)16(21)18-10-8-17(9-11-18)12-15(20)13-2-3-13;/h13-15,20H,2-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNCMAGZVAJUIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound's structure includes a piperazine and piperidine core, which are common in many biologically active compounds. The presence of a cyclopropyl group and a methylsulfonyl moiety suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) of related compounds were noted to range from 100 to 400 µg/mL, demonstrating moderate to good activity against pathogens .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Piperidine derivatives have been associated with anticancer activity through various mechanisms, including enzyme inhibition and induction of apoptosis in cancer cells. For example, studies on similar compounds have indicated their ability to inhibit tumor growth in vitro and in vivo models .

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological activities. Compounds containing this structure have been evaluated for their effects on neurotransmitter systems, particularly in the context of anxiety and depression. The brain penetrant nature of some related compounds suggests that this compound may also influence central nervous system (CNS) pathways .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may interact with specific receptors or enzymes involved in neurotransmission and microbial metabolism. For instance:

- Inhibition of Phosphodiesterase (PDE) : Certain derivatives have been shown to inhibit PDE, leading to increased levels of cyclic nucleotides, which can enhance neuronal signaling and potentially exhibit neuroprotective effects .

- Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of piperazine derivatives found that modifications to the piperazine ring significantly impacted efficacy against specific bacterial strains, suggesting that similar modifications could enhance the activity of this compound .

- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that compounds with similar structures induced apoptosis and inhibited proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following table highlights critical structural and functional differences between the target compound and related piperazine derivatives:

Key Observations:

- Target vs.

- Target vs. Herbicidal Piperazines : Herbicidal piperazines often lack complex heterocycles (e.g., imidazole or sulfonyl groups), favoring simpler aryl substituents for plant enzyme targeting.

- Target vs. Cetirizine Analogues : The target’s lack of a chlorophenyl-benzyl group suggests divergent therapeutic mechanisms, possibly avoiding histamine receptor interactions.

Pharmacological and Physicochemical Implications

- Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral piperazine derivatives (e.g., herbicidal compounds in ).

- Metabolic Stability : The cyclopropyl group may reduce oxidative metabolism relative to compounds with linear alkyl chains (e.g., ethyl-imidazole derivative in ).

- Target Selectivity : The methylsulfonyl group could facilitate interactions with sulfonyl-binding enzyme pockets, a feature absent in cetirizine-like antihistamines .

Q & A

Q. What are the recommended synthetic routes and purification strategies for this compound?

Answer: Synthesis typically involves multi-step reactions, such as coupling the piperazine and piperidinyl moieties under basic conditions. For example, dichloromethane with sodium hydroxide is used as a solvent/base system to facilitate nucleophilic substitutions (e.g., methanesulfonylation) . Post-reaction purification may involve:

- Liquid-liquid extraction to remove unreacted reagents.

- Column chromatography (silica gel, eluent: methanol/dichloromethane gradient) for isolation.

- Recrystallization from ethanol/water mixtures to achieve >99% purity . Key parameters to optimize: Reaction temperature (20–40°C), stoichiometry of cyclopropyl-hydroxyethyl piperazine relative to methanesulfonyl chloride (1:1.2 molar ratio), and reaction time (12–24 hours) .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Coupling | DCM, NaOH, 25°C, 18h | 65–70% |

| Purification | Silica column (MeOH:DCM 1:9) | 95% purity |

Q. How should researchers characterize this compound’s structural and physicochemical properties?

Answer: A combination of analytical techniques is required:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl, methylsulfonyl groups). For example, the methylsulfonyl group shows a singlet at δ 3.1–3.3 ppm in ¹H NMR .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with mobile phase: methanol/sodium perchlorate buffer (pH 2.7) for purity assessment (>98%) .

- Mass Spectrometry (MS): ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 414.3) .

- X-ray Diffraction (XRD): Single-crystal analysis to resolve stereochemistry, as seen in similar piperazine derivatives .

Q. What are the stability considerations for this compound under varying storage conditions?

Answer: Stability studies should include:

- Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the methanesulfonyl group .

- pH Sensitivity: Avoid prolonged exposure to pH >7, which may degrade the cyclopropyl-hydroxyethyl moiety .

- Light Protection: Amber glass vials recommended due to photosensitivity of the piperazine core .

| Condition | Degradation Observed | Timeframe |

|---|---|---|

| 40°C, 75% RH | 5% degradation (HPLC) | 4 weeks |

| pH 9.0, 25°C | 12% degradation | 48 hours |

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across different studies?

Answer: Discrepancies often arise from solvent polarity and pH effects. Methodological steps include:

- Solvent Screening: Test solubility in DMSO (polar aprotic), ethanol (polar protic), and pH-adjusted buffers (e.g., phosphate buffer pH 7.4) .

- Orthogonal Validation: Compare dynamic light scattering (DLS) with HPLC to distinguish true solubility vs. colloidal dispersion .

- Cross-Lab Replication: Share protocols via open-access platforms to standardize conditions (e.g., agitation speed, temperature) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Answer: SAR studies require systematic structural modifications:

- Substituent Variation: Replace the cyclopropyl group with other alkyl/aryl groups (e.g., phenyl, isopropyl) to assess impact on bioactivity .

- Piperazine Ring Modifications: Introduce methyl or sulfonyl groups at different positions to alter steric/electronic effects .

- Biological Assays: Test analogs in vitro (e.g., receptor binding assays) to correlate structural changes with activity .

| Analog | Modification | Bioactivity (IC₅₀) |

|---|---|---|

| Parent | None | 10 nM |

| Analog A | Cyclohexyl | 25 nM |

| Analog B | Methylsulfonyl → Acetyl | 120 nM |

Q. How can researchers develop a validated HPLC method for quantifying this compound in complex matrices?

Answer: Follow pharmacopeial guidelines for method development:

- Mobile Phase Optimization: Start with methanol/sodium acetate buffer (pH 4.6) at 65:35 v/v . Adjust gradient to resolve peaks from impurities (e.g., 3:17 to 1:1 methanol/buffer) .

- Column Selection: Use a C18 column (5 µm, 250 mm × 4.6 mm) with UV detection at 230 nm .

- Validation Parameters: Include linearity (R² >0.999), precision (%RSD <2%), and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL) .

| Parameter | Conditions | Result |

|---|---|---|

| Retention Time | 8.2 min | ±0.1 min |

| Column Temp. | 30°C | Optimal |

| Flow Rate | 1.0 mL/min | Baseline separation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.